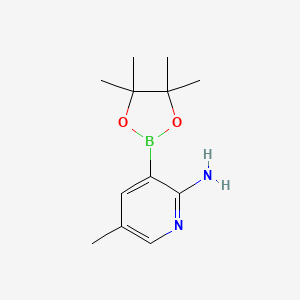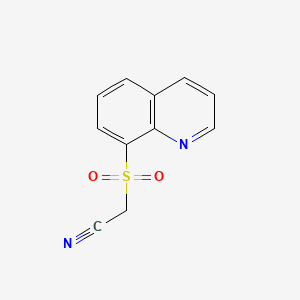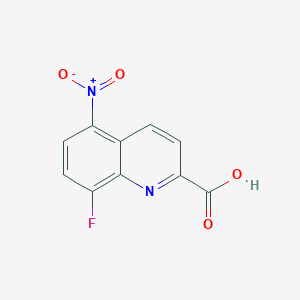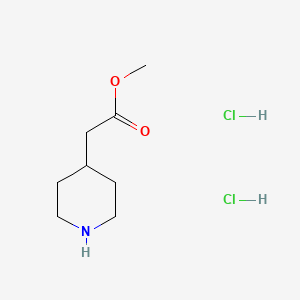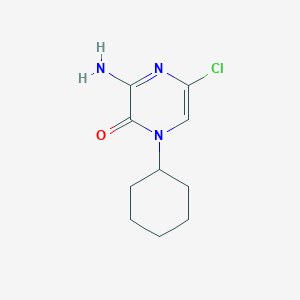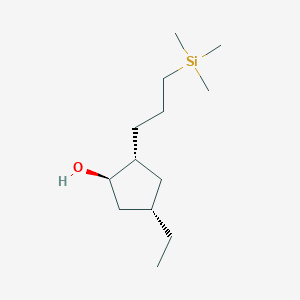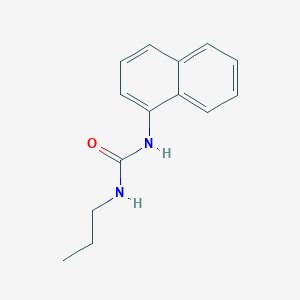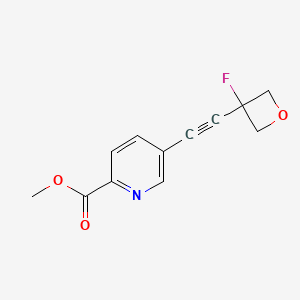
7-Methoxy-2,4-dimethyl-8-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2,4-dimethyl-8-nitroquinoline is a nitrogen-based heterocyclic aromatic compound It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,4-dimethyl-8-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 7-methoxy-2,4-dimethylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of eco-friendly and reusable catalysts can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-2,4-dimethyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the methoxy and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Halogenated or sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-2,4-dimethyl-8-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2,4-dimethyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and dimethyl groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure, lacking the methoxy, dimethyl, and nitro substitutions.
8-Nitroquinoline: Similar to 7-Methoxy-2,4-dimethyl-8-nitroquinoline but without the methoxy and dimethyl groups.
7-Methoxyquinoline: Lacks the nitro and dimethyl groups.
Uniqueness
This compound is unique due to the combined presence of methoxy, dimethyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
7-methoxy-2,4-dimethyl-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O3/c1-7-6-8(2)13-11-9(7)4-5-10(17-3)12(11)14(15)16/h4-6H,1-3H3 |
Clave InChI |
DGRVAVJJQUPIPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)

![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
